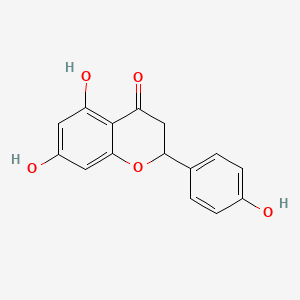

Naringenin

Übersicht

Beschreibung

Naringenin is a flavonoid compound that is commonly found in citrus fruits, such as grapefruit and oranges. It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In recent years, there has been a growing interest in this compound, and many studies have been conducted to explore its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties Naringenin exhibits significant anticancer potential. It has been found to have inhibitory effects on various molecular targets involved in carcinogenesis, including pathways and enzymes like ABCG2/P-gp/BCRP, 5a-reductase, VEGF, MMP-2/9, and mTOR. These findings suggest its efficacy in the management and therapy of cancer, with ongoing research to enhance its pharmacological importance in clinical settings (Prakash et al., 2021).

Neurodegenerative Disease Treatment this compound has emerged as a potential therapeutic agent for Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to its antioxidant, anti-proliferative, and anti-inflammatory activities. This research underscores its efficacy in managing neurodegenerative disorders, advocating for more in-depth mechanistic and clinical trials (Goyal et al., 2022).

Obesity-Related Disease Management Studies have shown that this compound, derived from citrus flavonoids, can play a role in managing obesity-related diseases like diabetes mellitus. Its anti-diabetic effect involves regulating inflammation pathways in adipocytes and adipose tissue. This highlights the potential of this compound in preventive medicine and self-medication for lifestyle-related diseases (Yoshida, 2021).

Clinical Trials and Therapeutic Potential this compound's various biological activities, including its antioxidant, antitumor, and cardioprotective effects, have been recognized. However, further research on its bioavailability and effects in healthy individuals is encouraged to develop feasible this compound-based clinical formulations (Salehi et al., 2019).

Delivery Systems for this compound Research has explored the development of novel delivery systems for this compound to enhance its clinical applications. These include this compound-loaded chitosan-coated nanoemulsions for wound healing, offering a potential platform to accelerate healing processes (Akrawi et al., 2020). Additionally, this compound nanoemulsions have been developed to enhance apoptotic activity in lung cancer cells, indicating a new approach for cancer treatment (Md et al., 2020).

Cardiovascular Disease Prevention this compound has demonstrated potential in preventing cardiovascular diseases. Its anti-oxidative, anti-inflammatory, and anti-apoptotic actions play protective roles in human pathophysiology, suggesting its usefulness in treating cardiac diseases and metabolic syndrome (Moghaddam et al., 2020).

Myocardial Ischemia Treatment this compound's role in treating myocardial ischemia involves improving apoptosis, mitochondrial energy metabolism, and reducing oxidative stress. Research suggests that its inhibition of Ca2+ overload may be a novel cardioprotective mechanism, offering new perspectives for myocardial ischemic disease treatment (Yang et al., 2022).

Gastroprotective Effects this compound has been shown to protect against ethanol-induced gastric ulcers in mice by inhibiting oxidative and inflammatory responses. This highlights its potential in the treatment of gastric ulcers, offering therapeutic benefits in alleviating ethanol-induced gastric damage (Li et al., 2021).

Bone Tissue Regeneration this compound promotes the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), indicating its potential in bone tissue repair. It activates the SDF-1/CXCR4 signaling pathway, which could be critical in developing therapeutic strategies for bone regeneration (Wang et al., 2021).

Cognition Enhancement in Aging this compound has been found to alleviate cognition deficits in high-fat diet-fed SAMP8 mice, a model for Alzheimer's disease. This suggests its potential in treating age-related cognitive impairments, attributed to its effects on amyloid-β accumulation, tau hyperphosphorylation, oxidative stress, and neuroinflammation (Zhou et al., 2020).

Nutraceutical Potentials As a nutraceutical, this compound has diverse pharmacological profiles. Despite its promising properties, more clinical investigations are needed to enhance its recognition and application in therapeutic levels. It has been utilized in various formulations, indicating its potential as a nutraceutical supplement (Singh et al., 2022).

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274239 | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67604-48-2, 480-41-1 | |

| Record name | (±)-Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

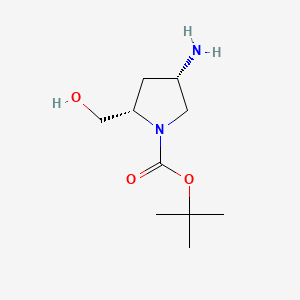

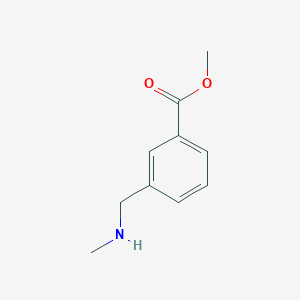

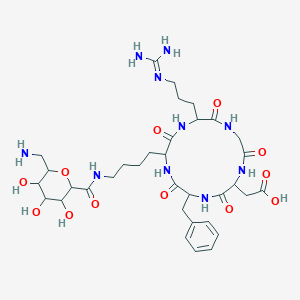

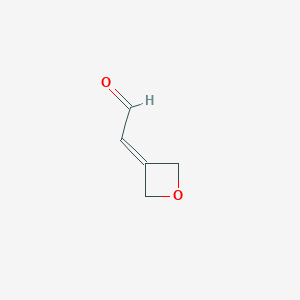

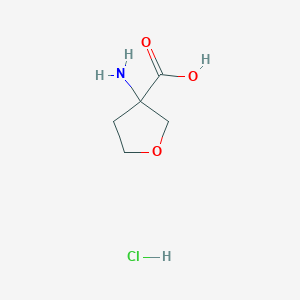

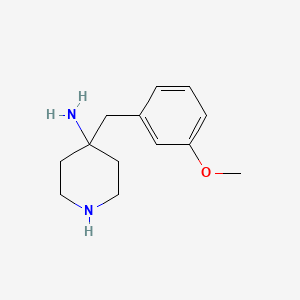

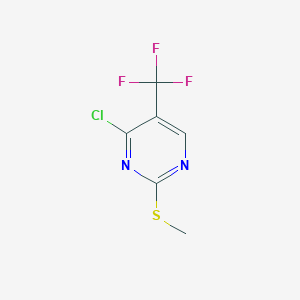

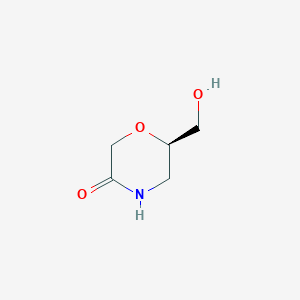

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)